molecular formula C10H12S2Si B098338 Dimethyldi(2-thienyl)silane CAS No. 17888-49-2

Dimethyldi(2-thienyl)silane

Cat. No. B098338
CAS RN: 17888-49-2
M. Wt: 224.4 g/mol
InChI Key: RPCHUCVMGSCQMP-UHFFFAOYSA-N
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Description

Dimethyldi(2-thienyl)silane is a heterocyclic organic compound with the molecular formula C10H12S2Si . It contains a total of 26 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .


Molecular Structure Analysis

The molecular structure of Dimethyldi(2-thienyl)silane consists of 10 carbon atoms, 12 hydrogen atoms, 2 sulfur atoms, and 1 silicon atom . It has a total of 26 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .


Physical And Chemical Properties Analysis

Dimethyldi(2-thienyl)silane has a molecular weight of 224.42 g/mol . The boiling point is 75-80ºC at 0.4mm and it has a density of 1.12g/cm3 .

Scientific Research Applications

Proteomics Research

Dimethyldi(2-thienyl)silane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture .

Silane Coupling Agent

Silane coupling agents, including Dimethyldi(2-thienyl)silane, are used to improve the adhesion of inorganic/polymer interfaces . They contain both organic functional and alkoxy groups in one molecule. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface .

Surface Modification

Silane coupling agents like Dimethyldi(2-thienyl)silane are used for surface modification . They can introduce functional groups onto the surfaces of particles, which can improve the properties of the material .

Synthesis of Nanoparticles

Amino-silanized surfaces are used in the synthesis of nanoparticles . Silane coupling agents are a simple way to introduce functional groups onto the surfaces of particles .

Ligand Immobilization

Silane coupling agents are used in ligand immobilization . This process involves attaching a ligand to a solid support, which can be used in various applications such as drug delivery and biosensors .

Polymer Composites

Silane coupling agents are used in the creation of polymer composites . They can improve the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Safety and Hazards

Dimethyldi(2-thienyl)silane is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is advised to handle with care, wear protective gloves/clothing/eye protection/face protection, and to wash skin thoroughly after handling .

Future Directions

Dimethyldi(2-thienyl)silane is currently available for experimental and research use . Its future applications will depend on the outcomes of ongoing research and development efforts.

properties

IUPAC Name

dimethyl(dithiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHUCVMGSCQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504481
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17888-49-2
Record name Dimethyldi(thiophen-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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